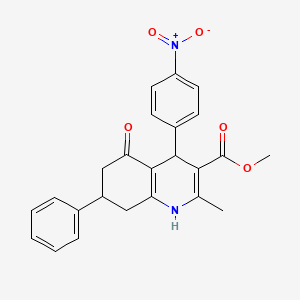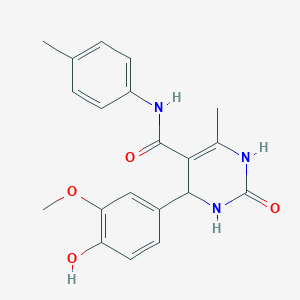
1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine, also known as NBMPR, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the nucleoside transporter, which is responsible for the uptake of nucleosides into cells. The inhibition of this transporter by NBMPR has been found to have various biochemical and physiological effects, making it a valuable tool in the study of nucleoside transport and metabolism.
作用机制
The mechanism of action of 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine involves the inhibition of the nucleoside transporter, which is responsible for the uptake of nucleosides into cells. By inhibiting this transporter, 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine prevents the entry of nucleosides into cells, leading to various biochemical and physiological effects. The exact mechanism of action of 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine is still being studied, but it is believed to involve the binding of the compound to the nucleoside transporter, thereby blocking the transport of nucleosides.
Biochemical and Physiological Effects:
The inhibition of the nucleoside transporter by 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit DNA synthesis and cell proliferation, as well as induce apoptosis in cancer cells. 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine has also been found to modulate the immune response and inhibit viral replication. These effects make 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine a valuable tool in the study of nucleoside transport and metabolism, as well as in the development of antiviral and anticancer drugs.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine in lab experiments is its high potency and selectivity as a nucleoside transporter inhibitor. This allows for precise and specific inhibition of the nucleoside transporter, leading to reliable and reproducible results. However, one limitation of using 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine is its potential toxicity and side effects, which may vary depending on the cell type and experimental conditions. Therefore, careful consideration and optimization of experimental conditions are necessary when using 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine in lab experiments.
未来方向
There are several future directions for the use of 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine in scientific research. One area of interest is the development of new antiviral and anticancer drugs based on the inhibition of nucleoside transport. 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine has shown promise in this regard, and further studies are needed to explore its potential as a therapeutic agent. Another future direction is the investigation of the role of nucleoside transport in various physiological processes, such as immune response and inflammation. Overall, 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine is a valuable tool in the study of nucleoside transport and metabolism, and its potential applications in various fields of research warrant further investigation.
合成方法
The synthesis of 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine involves the reaction of 1-(4-nitrophenyl)piperazine with 2-phenoxybutyric acid chloride in the presence of a base catalyst. The resulting product is then purified through crystallization to obtain the final compound. This synthesis method has been well-established and is widely used in the production of 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine for research purposes.
科学研究应用
1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine has been extensively used in scientific research to study the nucleoside transporter and its role in nucleoside uptake and metabolism. It has been shown to be a potent and selective inhibitor of the nucleoside transporter, making it a valuable tool for studying the transport of nucleosides in various cell types. 1-(4-nitrophenyl)-4-(2-phenoxybutanoyl)piperazine has also been used to investigate the role of nucleoside transport in cancer cells, as well as in the development of antiviral drugs.
属性
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenoxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-2-19(27-18-6-4-3-5-7-18)20(24)22-14-12-21(13-15-22)16-8-10-17(11-9-16)23(25)26/h3-11,19H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDHJVBJHGTJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5050434.png)
![3-(4-chlorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050441.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5050454.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5050462.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)acetamide](/img/structure/B5050478.png)

![2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5050494.png)
![4-(4-chlorophenyl)-1-(1,3-dioxolan-2-yl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5050498.png)
![ethyl 4-{[(4-chlorophenyl)(phenyl)methyl]amino}-1-piperidinecarboxylate](/img/structure/B5050513.png)
![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5050528.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5050530.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5050531.png)